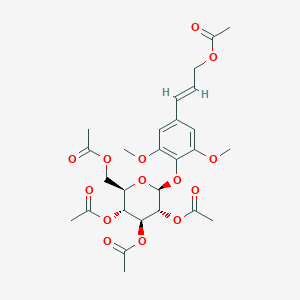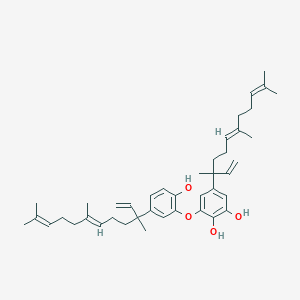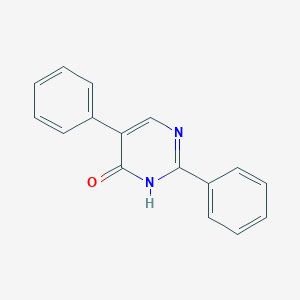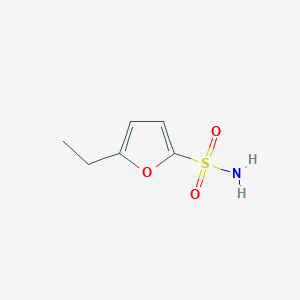
2-Hydroxy-5-oxaldehydoylbenzamide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-oxaldehydoylbenzamide;hydrate, also known as HOBA, is a synthetic compound that has gained attention in recent years due to its potential as a biological tool for the study of protein-ligand interactions. HOBA has been shown to bind to proteins in a specific and reversible manner, making it a useful probe for investigating protein structure and function.
Mechanism of Action
2-Hydroxy-5-oxaldehydoylbenzamide;hydrate binds to proteins through the formation of hydrogen bonds and other non-covalent interactions. The binding of 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate to a protein can induce conformational changes in the protein structure, which can in turn affect its function. The reversible nature of 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate binding makes it a useful tool for investigating protein-ligand interactions.
Biochemical and Physiological Effects
2-Hydroxy-5-oxaldehydoylbenzamide;hydrate has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for use in laboratory experiments. However, further research is needed to fully understand the potential effects of 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate on biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate is its specificity for protein binding, which allows for the investigation of protein-ligand interactions in a controlled and reversible manner. 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate is also relatively easy to synthesize and has a long shelf life. However, 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate is not suitable for all proteins, and its binding affinity can vary depending on the protein target. In addition, 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate may not be effective in vivo, as it may be subject to metabolism and clearance.
Future Directions
There are several potential future directions for research involving 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate. One area of interest is the development of new 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate analogs with improved binding affinity and specificity for certain protein targets. Another area of research is the investigation of the use of 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate as a tool for drug discovery, particularly in the development of enzyme inhibitors. Finally, further studies are needed to fully understand the potential effects of 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate on biological systems, including its potential toxicity and pharmacokinetics.
Conclusion
In conclusion, 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate is a synthetic compound that has shown promise as a biological tool for the study of protein-ligand interactions. Its specificity for protein binding and reversible nature make it a useful probe for investigating protein structure and function. While there are limitations to its use, 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate has the potential to be a valuable tool in a variety of scientific research applications.
Synthesis Methods
2-Hydroxy-5-oxaldehydoylbenzamide;hydrate is synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with ethyl oxalate, followed by the addition of ammonium hydroxide and subsequent acidification. The resulting product is then recrystallized to yield 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate in its hydrated form.
Scientific Research Applications
2-Hydroxy-5-oxaldehydoylbenzamide;hydrate has been used in a variety of scientific research applications, including protein-ligand binding studies, enzyme inhibition assays, and drug discovery. 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate has been shown to bind to a number of proteins, including bovine serum albumin, human serum albumin, and lysozyme. In addition, 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate has been used as a tool for investigating the mechanism of action of enzyme inhibitors, such as the anti-cancer drug imatinib.
properties
CAS RN |
141862-47-7 |
|---|---|
Product Name |
2-Hydroxy-5-oxaldehydoylbenzamide;hydrate |
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-hydroxy-5-oxaldehydoylbenzamide;hydrate |
InChI |
InChI=1S/C9H7NO4.H2O/c10-9(14)6-3-5(8(13)4-11)1-2-7(6)12;/h1-4,12H,(H2,10,14);1H2 |
InChI Key |
RUKMDWRFCILJJD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)C=O)C(=O)N)O.O |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C=O)C(=O)N)O.O |
synonyms |
5-GLYOXYLOYLSALICYLAMIDE HYDRATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)

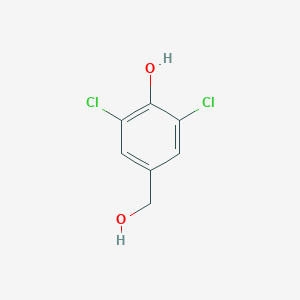
![6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride](/img/structure/B114651.png)

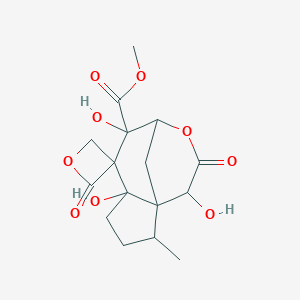
![(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B114660.png)


